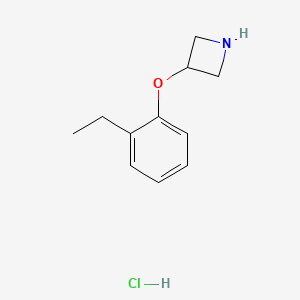

3-(2-Ethylphenoxy)azetidine hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines and their functionalized derivatives, occupy a crucial position in modern organic chemistry due to their unique structural characteristics and versatile reactivity patterns. These heterocyclic compounds are distinguished by their substantial ring strain, which imparts distinctive chemical properties that can be strategically exploited in synthetic applications. The fundamental structure of azetidine contains three carbon atoms and one nitrogen atom arranged in a saturated four-membered ring configuration, resulting in significant angular strain that drives the compound's reactivity.

The ring strain in azetidines is approximately 25.4 kilocalories per mole, placing these compounds in an intermediate position between the highly reactive aziridines (27.7 kilocalories per mole) and the more stable five-membered pyrrolidines. This intermediate stability makes azetidines particularly valuable as synthetic intermediates, as they retain sufficient reactivity to undergo ring-opening and functionalization reactions while maintaining adequate stability for handling and storage under appropriate conditions. The strategic importance of four-membered nitrogen heterocycles extends beyond their synthetic utility, as these compounds frequently serve as key structural motifs in pharmaceutically active molecules and natural products.

Research has demonstrated that four-membered nitrogen-containing heterocycles function as versatile building blocks for the synthesis of complex nitrogen-containing compounds with potential biological properties. The unique geometric constraints imposed by the four-membered ring structure influence both the conformational preferences and the electronic properties of these molecules, making them valuable tools for medicinal chemists seeking to modulate biological activity through precise structural modifications. Contemporary synthetic methodologies have expanded the accessibility of functionalized azetidines, enabling researchers to explore their applications in drug discovery, materials science, and asymmetric synthesis.

Structural and Functional Relevance of Azetidine Derivatives

The structural framework of azetidine derivatives provides a foundation for extensive chemical modification and functionalization, with substitution patterns significantly influencing both physical properties and biological activities. Azetidine derivatives have demonstrated remarkable therapeutic potential across multiple biological targets, including antibacterial, antifungal, anticancer, antitubercular, and antioxidant activities. The incorporation of phenoxy substituents, as exemplified in compounds such as 3-(2-methylphenoxy)azetidine, represents a particularly important structural modification that can enhance both stability and biological activity.

The phenoxy substitution pattern in azetidine derivatives introduces additional conformational flexibility while maintaining the core reactivity characteristics of the four-membered ring system. Research has shown that the presence of aromatic substituents can significantly influence the electronic properties of the azetidine ring, potentially affecting both the compound's stability and its interaction with biological targets. The specific positioning of substituents on the phenoxy group, such as the ethyl group in this compound, can further modulate these properties through steric and electronic effects.

Detailed structural analysis of related compounds reveals important insights into the conformational preferences and reactivity patterns of phenoxy-substituted azetidines. The compound 3-(2-methylphenoxy)azetidine, with molecular formula C10H13NO and molecular weight 163.22 grams per mole, serves as a structural analog that demonstrates the feasibility and stability of phenoxy-substituted azetidine derivatives. The computational data for similar compounds indicates specific physicochemical properties that influence their behavior in biological systems and synthetic applications.

| Property | 3-(2-methylphenoxy)azetidine | Reference |

|---|---|---|

| Molecular Formula | C10H13NO | |

| Molecular Weight | 163.22 g/mol | |

| CAS Number | 954222-84-5 | |

| InChI Key | CUEMUHHZSLOMTD-UHFFFAOYSA-N |

The reactivity profile of phenoxy-substituted azetidines encompasses multiple reaction pathways, including nucleophilic substitution reactions and ring-opening processes that can be utilized for further structural elaboration. The presence of the phenoxy group provides additional sites for chemical modification, enabling the synthesis of complex molecular architectures through established synthetic methodologies. These structural features make phenoxy-substituted azetidines valuable intermediates in the preparation of pharmaceutically relevant compounds and materials with specialized properties.

Historical Context and Discovery of this compound

The development of azetidine chemistry traces its origins to the early recognition of four-membered nitrogen heterocycles as significant structural motifs in natural products and synthetic targets. Historical investigations into azetidine-containing natural products revealed the presence of these structures in compounds such as mugineic acids and penaresidins, establishing their biological relevance and stimulating synthetic interest. The most abundant naturally occurring azetidine derivative, azetidine-2-carboxylic acid, was identified as a toxic mimic of proline, highlighting the biological significance of this structural class.

The systematic exploration of substituted azetidines emerged from efforts to develop synthetic methodologies capable of introducing functional groups onto the four-membered ring framework. Early synthetic approaches focused on the reduction of azetidinones (beta-lactams) using lithium aluminum hydride, with enhanced effectiveness achieved through the use of mixed metal hydride systems. The development of more sophisticated synthetic strategies, including cycloaddition reactions and ring transformation methodologies, expanded the scope of accessible azetidine derivatives and enabled the preparation of increasingly complex substituted structures.

The specific historical development of phenoxy-substituted azetidines can be traced through patent literature and synthetic methodology publications that documented the preparation and properties of these compounds. Industrial processes for the synthesis of 3-phenoxyazetidines were developed using hydrogenolysis methodologies, with careful attention to reaction conditions required to prevent unwanted side reactions such as dimerization. These synthetic advances provided the foundation for the development of more specialized derivatives, including compounds with specific substitution patterns on the phenoxy group.

Research into this compound represents a continuation of this historical development, building upon established synthetic methodologies while exploring the unique properties conferred by the ethyl substitution pattern. The compound's significance lies not only in its structural novelty but also in its potential applications across multiple research domains, from synthetic organic chemistry to pharmaceutical development. Contemporary investigations continue to reveal new aspects of azetidine chemistry, with particular emphasis on understanding structure-activity relationships and developing more efficient synthetic approaches.

Properties

IUPAC Name |

3-(2-ethylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJCVUPAMJRWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Ethylphenoxy)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClNO

- CAS Number : 1269052-48-3

The compound features a four-membered azetidine ring substituted with a 2-ethylphenoxy group, which is significant for its chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it suitable for various applications in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring can undergo nucleophilic attacks and ring-opening reactions, facilitating interactions that may modulate biological pathways.

Research indicates that the compound may act as an inhibitor for various enzymes, potentially impacting inflammatory responses and metabolic pathways. For instance, azetidine derivatives have been studied as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in several disease states including cardiovascular and inflammatory disorders .

Antifungal Activity

Recent studies have highlighted the antifungal properties of azetidine derivatives. For example, chitosan-azetidine derivatives have shown significant inhibitory effects against Aspergillus fumigatus, with an antifungal inhibitory index of 26.19% . This suggests that this compound may also possess similar antifungal properties, warranting further investigation.

Anticonvulsant Activity

Research on phenoxy-substituted azetidines has indicated potential anticonvulsant activities. Although specific data on this compound is limited, related compounds have demonstrated efficacy in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives:

- Antifungal Study : A study assessed the antifungal effects of a chitosan-azetidine derivative against Aspergillus fumigatus. The results showed significant morphological changes in fungal mycelia upon treatment, indicating strong antifungal potential .

- Enzyme Inhibition : Azetidine derivatives have been implicated in the inhibition of sEH, which is associated with various disease states such as hypertension and metabolic syndromes . This mechanism suggests that this compound could be beneficial in treating conditions linked to inflammation and pain.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chloro-3-ethylphenoxy)azetidine | C11H14ClNO | Known for sEH inhibition; potential anti-inflammatory effects |

| 3-(4-Bromo-2-ethylphenoxy)azetidine | C11H14BrNO | Active in organic synthesis; potential drug candidate |

| 3-(3-Methylphenoxy)azetidine | C10H14ClNO | Explored for anticonvulsant activity |

The variations in substituents on the phenoxy group significantly affect the biological activity and reactivity of these compounds.

Comparison with Similar Compounds

Structural Modifications in Azetidine Derivatives

The biological and chemical profiles of azetidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity: Ethyl and methylphenoxy derivatives (e.g., 3-(2-Ethylphenoxy) and 3-(3-Methylphenoxy)azetidine) exhibit higher logP values compared to polar analogs like Azetidin-3-ol hydrochloride.

- Solubility: Hydroxyl and charged groups (e.g., in Azetidin-3-ol hydrochloride) enhance aqueous solubility, whereas aryl ethers (e.g., 3-(4-chlorophenoxy)azetidine) are more lipid-soluble.

- Thermal Stability : Azetidine hydrochlorides generally decompose above 200°C, with stability influenced by substituent electronic effects.

Preparation Methods

Synthesis of 3-(2-Ethylphenoxy)azetidine

The key synthetic route involves nucleophilic substitution of azetidine on 2-ethylphenol activated as a phenoxide ion:

Step 1: Phenoxide Formation

2-Ethylphenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the phenoxide ion. This step is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the phenoxide and enhance nucleophilicity.Step 2: Nucleophilic Substitution

The phenoxide ion attacks an azetidine precursor, often an azetidine halide or a protected azetidine derivative, under controlled temperature (50-100 °C) in an inert atmosphere (nitrogen or argon) to prevent side reactions. The reaction proceeds via an SN2 mechanism, forming the ether linkage between the phenyl ring and the azetidine ring.Step 3: Work-up and Purification

After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification using recrystallization or chromatographic techniques to achieve high purity.

Conversion to Hydrochloride Salt

- The free base 3-(2-ethylphenoxy)azetidine is dissolved in a suitable solvent such as methanol or ethanol.

- A stoichiometric amount of hydrochloric acid (HCl) solution (e.g., 4 mol/L) is added to form the hydrochloride salt.

- The mixture is stirred to ensure complete salt formation, followed by filtration and drying to yield this compound as a stable solid.

Example Preparation Protocol (Adapted from Related Azetidine Syntheses)

| Step | Reagents & Conditions | Description | Yield & Purity (Typical) |

|---|---|---|---|

| 1 | 2-Ethylphenol, NaH, DMF, 60-80 °C, N2 atmosphere | Formation of phenoxide ion and nucleophilic substitution with azetidine precursor | Yield: 75-85% Purity: >95% (HPLC) |

| 2 | Methanol, 4 mol/L HCl, room temperature | Conversion of free base to hydrochloride salt | Yield: 90-95% Purity: >98% |

| 3 | Recrystallization from ethyl acetate/petroleum ether | Purification of hydrochloride salt | High purity crystalline product |

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is preferred for strong and complete deprotonation of phenol, improving nucleophilicity and reaction rate. Potassium carbonate can be used but may require longer reaction times.

- Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance solubility of reagents and stabilize charged intermediates, resulting in higher yields.

- Temperature Control: Moderate heating (60-80 °C) balances reaction kinetics and minimizes side reactions such as ring opening or polymerization of azetidine.

- Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation or moisture-sensitive side reactions, especially important during base deprotonation and azetidine handling.

- Purification: The hydrochloride salt form improves stability and crystallinity, facilitating purification and storage.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Base | Sodium hydride (NaH) or potassium carbonate | Strong base (NaH) yields higher conversion |

| Solvent | DMF or DMSO | Polar aprotic solvents increase nucleophilicity |

| Temperature | 60-80 °C | Optimal for reaction rate and minimal decomposition |

| Reaction Time | 6-12 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation/moisture interference |

| Salt Formation | 4 mol/L HCl in methanol, room temp | High purity hydrochloride salt formation |

| Purification | Recrystallization from ethyl acetate/petroleum ether | Yields crystalline, pure product |

Related Synthetic Routes and Literature Insights

While direct literature on this compound is limited, analogous azetidine derivatives have been synthesized via similar nucleophilic substitution methods involving phenol derivatives and azetidine or its precursors. For example:

- Synthesis of 3-(4-isopropyl-3-methylphenoxy)azetidine involves reaction of substituted phenol with azetidine under basic conditions in DMF, followed by purification.

- Preparation of 3-hydroxy-azetidine hydrochloride uses benzylamine and epichlorohydrin to form azetidine intermediates, followed by hydrogenation and acid treatment to yield the hydrochloride salt with high yield and purity.

These methods underscore the importance of controlled reaction conditions, choice of base, and purification steps to achieve high-quality azetidine derivatives.

Q & A

Q. What are the common synthetic routes for 3-(2-Ethylphenoxy)azetidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-ethylphenol and a protected azetidine precursor (e.g., azetidine-3-ol). Key steps include:

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Optimization involves adjusting reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol:azetidine) to maximize yield (>70%) and purity (HPLC >95%) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (azetidine protons) and δ 1.2–1.4 ppm (ethyl group) verify structure .

- Mass Spectrometry : ESI-MS [M+H⁺] at m/z 236.1 confirms molecular weight .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages within ±0.3% .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

- Standardized Assays : Use validated cell lines (e.g., BV2 microglia for neuroprotection studies) and control compounds (e.g., rotenone for cytotoxicity) .

- Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) with triplicates to ensure reproducibility .

- Orthogonal Assays : Confirm anti-inflammatory activity via both ELISA (cytokine levels) and Western blot (NF-κB pathway proteins) .

- Solubility Checks : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of 3-(2-Ethylphenoxy)azetidine derivatives with enhanced neuroprotective effects?

- Methodological Answer :

- Core Modifications :

- Azetidine Ring : Introduce methyl groups to increase lipophilicity and blood-brain barrier penetration .

- Phenoxy Substituents : Replace ethyl with trifluoromethyl to enhance metabolic stability .

- Biological Testing :

- In Vitro : Measure ERK phosphorylation (Western blot) and mitochondrial membrane potential (JC-1 assay) .

- In Vivo : Use middle cerebral artery occlusion (MCAO) models to assess infarct volume reduction .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to ERK or MITF targets .

Q. What mechanistic insights explain the compound’s modulation of neuroinflammatory pathways?

- Methodological Answer :

- Pathway Inhibition : Pre-treatment with PD98059 (ERK inhibitor) reverses hypopigmentation and neuroprotection, implicating ERK/MAPK signaling .

- Target Validation : siRNA knockdown of microphthalmia-associated transcription factor (MITF) confirms its role in tyrosinase downregulation .

- Cytokine Profiling : Multiplex assays show reduced TNF-α and IL-6 levels in LPS-stimulated microglia .

Q. How do physicochemical properties (e.g., logP, pKa) influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- logP Determination : Shake-flask method (octanol/water partition) reveals logP ~2.1, indicating moderate lipophilicity .

- pKa Measurement : Potentiometric titration identifies the azetidine nitrogen pKa at 7.8, favoring protonation in physiological pH .

- Stability Studies : Incubate in simulated gastric fluid (pH 2) and plasma (37°C) to assess half-life (>6 hrs in plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.